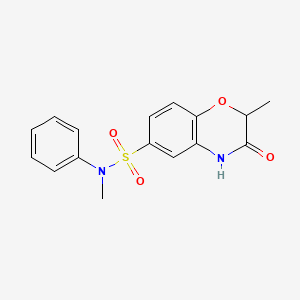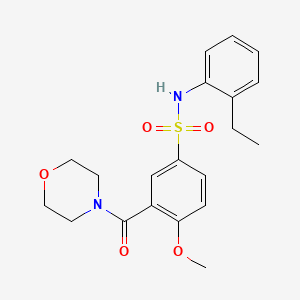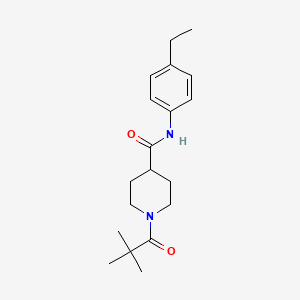
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as SGT-263, is a synthetic cannabinoid that has gained significant attention in scientific research. It was first synthesized in 2014 by a team of researchers at the Southern Medical University in Guangzhou, China. Since then, it has been extensively studied for its potential therapeutic applications.
作用機序
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide acts as a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic and anxiolytic effects of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide, while the activation of the CB2 receptor is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more specific manner. However, one of the limitations of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide is its potential for abuse and dependence. Therefore, caution should be exercised when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide. One area of research is the potential use of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide as a treatment for chronic pain and inflammation. Additionally, further studies are needed to determine the long-term effects of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide and its potential for abuse and dependence.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14-6-8-16(9-7-14)20-17(22)15-10-12-21(13-11-15)18(23)19(2,3)4/h6-9,15H,5,10-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXIVAPDBVWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B4796348.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)
![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-8-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4796375.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)
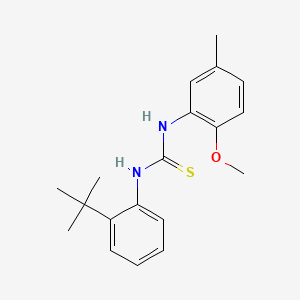
![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)
![2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)
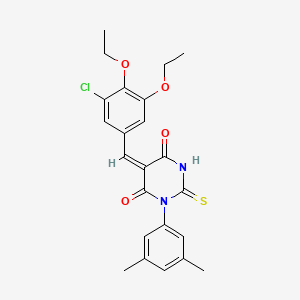
![1-(diphenylmethyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4796431.png)
